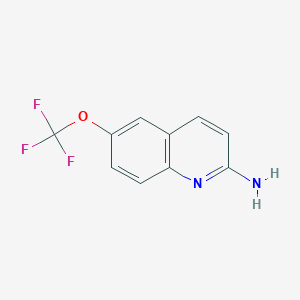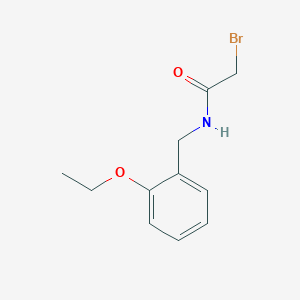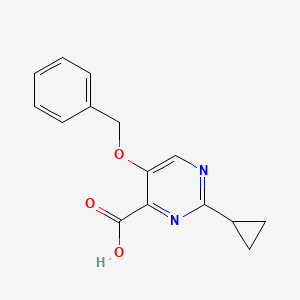
5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid
Overview
Description
5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid, also known as 5-benzyloxy-2-cyclopropylpyrimidine-4-carboxylic acid or 5-BOC-CPP, is a cyclopropylpyrimidine derivative that is widely used in organic synthesis and research. It is a versatile reagent, which can be used in a variety of organic reactions and is also used as a starting material for the synthesis of various heterocyclic compounds. 5-BOC-CPP has been extensively studied for its biological activity and has been found to be a useful tool for the investigation of biochemical and physiological processes.
Scientific Research Applications
Liquid-Crystal Characteristics
The synthesis of 5-arylpyrimidine-2-carboxylic acids, through hydrolysis and oxidation processes, led to the creation of aryl esters with distinct liquid-crystal characteristics. Specifically, certain aryl esters exhibit nematic characteristics, indicating potential applications in liquid crystal technology (Mikhaleva et al., 1986).
Antioxidant Properties
The synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids has been achieved through microwave and ultrasound irradiation. These compounds demonstrated notable antioxidant properties, indicating potential for use in fields related to oxidative stress and antioxidant research (Quiroga et al., 2016).
Applications in Coordination Compounds and Polymer Synthesis
Lanthanide-Based Coordination Polymers
3,5-Bis(benzyloxy)benzoic acid, a derivative, has been used in the synthesis of a series of lanthanide coordination compounds. These compounds have been characterized for their photophysical properties, indicating their potential use in photophysical and material science research (Sivakumar et al., 2011).
Potential Therapeutic Applications
Antioxidant Activity in Derivative Compounds
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and showed promising antioxidant activity. This suggests potential therapeutic applications, particularly in areas concerning oxidative stress and related diseases (Asha et al., 2009).
properties
IUPAC Name |
2-cyclopropyl-5-phenylmethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(19)13-12(8-16-14(17-13)11-6-7-11)20-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHMURKGWZPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




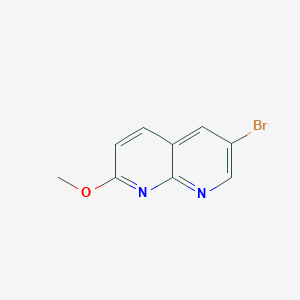
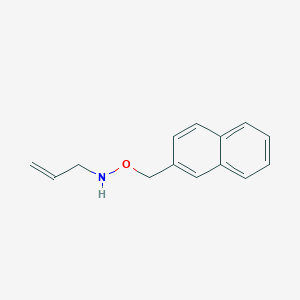

![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)

![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
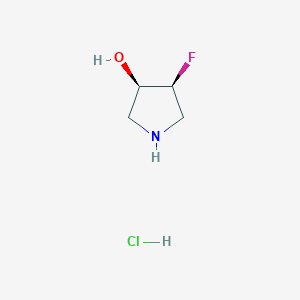
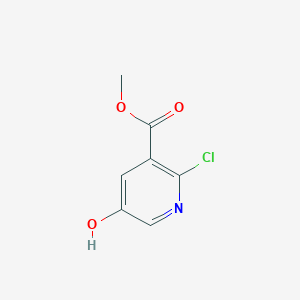
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
